![molecular formula C8H4BrNO3 B1523611 7-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944898-67-3](/img/structure/B1523611.png)
7-Bromobenzo[d]oxazole-2-carboxylic acid
Overview
Description
7-Bromobenzo[d]oxazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
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Biological Activity
7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 7-position of the benzoxazole ring and a carboxylic acid group, which contribute to its pharmacological potential. Research indicates that it exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.04 g/mol. The compound features a fused benzene and oxazole ring, which enhances its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. It has been shown to inhibit various bacterial strains and exhibit antifungal activity. For instance, derivatives of benzoxazole compounds have been reported to effectively combat infections caused by resistant bacterial strains, highlighting their therapeutic potential in treating infectious diseases .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of key apoptotic pathways. For example, it has been observed to down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic proteins, leading to increased cell death in cancerous tissues .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit enzymes involved in inflammatory processes, thereby reducing inflammation in various models. This action suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .
The biological activity of this compound can be attributed to its ability to interact with multiple biochemical targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression.
- Receptor Binding : It could bind to receptors involved in cellular signaling pathways, affecting cell proliferation and survival.
- Induction of Apoptosis : By modulating apoptotic pathways, it promotes programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals unique aspects of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C8H4BrNO3 | Bromine at the seventh position; significant biological activity |
7-Chlorobenzo[d]oxazole-2-carboxylic acid | C8H4ClNO3 | Chlorine substitution; varying biological profiles |
Benzoxazole | C7H5NO | Baseline compound; lacks carboxylic acid |
This table illustrates how the presence of different halogens (bromine vs. chlorine) influences the biological activity of these compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against resistant bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cancer Cell Apoptosis : In vitro studies on human cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability and an increase in markers associated with apoptosis .
- Inflammation Reduction : Animal models treated with this compound exhibited reduced inflammation markers compared to untreated controls, suggesting its potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Biological Applications
7-Bromobenzo[d]oxazole-2-carboxylic acid has shown promise in various biological applications:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 18 | 100 |
A study demonstrated that the compound effectively inhibited the growth of these microorganisms, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects, particularly through inhibition of Cyclooxygenase-2 (COX-2).
Enzyme Target | IC50 (µM) |
---|---|
COX-2 | 0.103 |
In vitro studies revealed that this compound significantly reduced pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer therapeutic.
Cell Line | IC50 (µM) |
---|---|
HeLa | 1.54 |
MDA-MB-231 | 0.85 |
These findings suggest that the compound could be further explored for use in cancer therapies .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity, leading to further exploration of its mechanism of action .
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation, administration of the compound resulted in a significant reduction of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases such as arthritis or colitis .
Case Study 3: Cytotoxic Effects in Cancer Models
In studies involving human prostate carcinoma cells, treatment with this compound led to increased apoptosis rates compared to untreated controls. This highlights its potential as an anticancer agent and warrants further investigation into its mechanisms .
Properties
IUPAC Name |
7-bromo-1,3-benzoxazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBIBCQALAVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696306 | |
Record name | 7-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-67-3 | |
Record name | 7-Bromo-2-benzoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944898-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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